Cas no 2172036-67-6 (4-bromo-6-cyclobutyl-2-ethylpyrimidine)

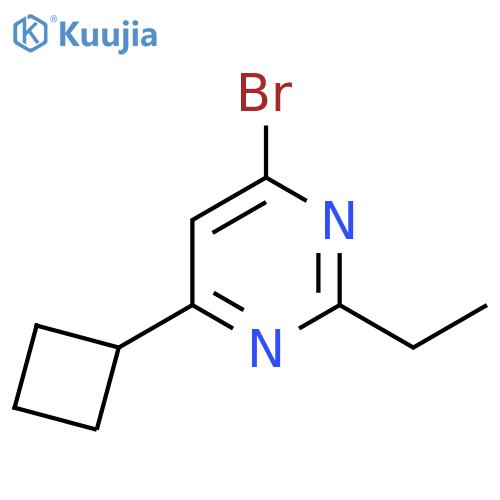

2172036-67-6 structure

商品名:4-bromo-6-cyclobutyl-2-ethylpyrimidine

4-bromo-6-cyclobutyl-2-ethylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-6-cyclobutyl-2-ethylpyrimidine

- EN300-1614131

- 2172036-67-6

-

- インチ: 1S/C10H13BrN2/c1-2-10-12-8(6-9(11)13-10)7-4-3-5-7/h6-7H,2-5H2,1H3

- InChIKey: HEWFBWXQVWECLZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C2CCC2)=NC(CC)=N1

計算された属性

- せいみつぶんしりょう: 240.02621g/mol

- どういたいしつりょう: 240.02621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

4-bromo-6-cyclobutyl-2-ethylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1614131-0.25g |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 0.25g |

$723.0 | 2023-06-04 | ||

| Enamine | EN300-1614131-1.0g |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 1g |

$785.0 | 2023-06-04 | ||

| Enamine | EN300-1614131-0.1g |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 0.1g |

$691.0 | 2023-06-04 | ||

| Enamine | EN300-1614131-250mg |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 250mg |

$1170.0 | 2023-09-23 | ||

| Enamine | EN300-1614131-50mg |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 50mg |

$1068.0 | 2023-09-23 | ||

| Enamine | EN300-1614131-2500mg |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 2500mg |

$2492.0 | 2023-09-23 | ||

| Enamine | EN300-1614131-0.5g |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 0.5g |

$754.0 | 2023-06-04 | ||

| Enamine | EN300-1614131-0.05g |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 0.05g |

$660.0 | 2023-06-04 | ||

| Enamine | EN300-1614131-10.0g |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 10g |

$3376.0 | 2023-06-04 | ||

| Enamine | EN300-1614131-5.0g |

4-bromo-6-cyclobutyl-2-ethylpyrimidine |

2172036-67-6 | 5g |

$2277.0 | 2023-06-04 |

4-bromo-6-cyclobutyl-2-ethylpyrimidine 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

2172036-67-6 (4-bromo-6-cyclobutyl-2-ethylpyrimidine) 関連製品

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量